N-cyclobutyl-3-fluoroaniline

Overview

Description

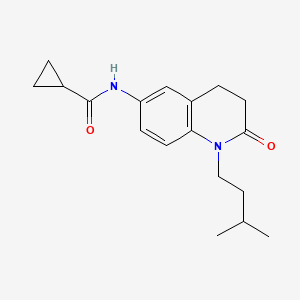

N-cyclobutyl-3-fluoroaniline is a chemical compound with the molecular formula C10H12FN . It is used in laboratory settings and has a molecular weight of 165.21 .

Molecular Structure Analysis

The InChI code for N-cyclobutyl-3-fluoroaniline is1S/C10H12FN/c11-8-3-1-6-10 (7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 . This indicates the presence of a cyclobutyl group attached to an aniline group with a fluorine atom on the third carbon of the benzene ring. Physical And Chemical Properties Analysis

N-cyclobutyl-3-fluoroaniline is a liquid at room temperature .Scientific Research Applications

Fluorogenic Probes for Biological Imaging

Studies on near-infrared (NIR) fluorophores and their application in biological imaging provide insights into how compounds like N-cyclobutyl-3-fluoroaniline could be utilized. For example, a colorimetric and ratiometric fluorescent probe exhibits selective response to hydrogen sulfide in living cells, employing a cyanine fluorophore for intracellular assessment (Fabiao Yu et al., 2012). Similarly, a near-infrared ratiometric fluorescent probe designed for cysteine detection over glutathione indicates mitochondrial oxidative stress in vivo, highlighting the potential for N-cyclobutyl-3-fluoroaniline derivatives in specific biomarker detection (Kun Yin et al., 2015).

Chemical Sensing and Drug Delivery

The reactivity of cyanine compounds is harnessed for optical imaging and drug delivery, demonstrating the versatility of fluorophores for biomedical applications. For instance, cyanine chromophore reactivity is exploited for imaging and delivering therapeutic agents, suggesting that modifications to N-cyclobutyl-3-fluoroaniline could yield new imaging agents or drug delivery molecules (Alexander P. Gorka et al., 2018).

Environmental Sensing

Fluorophores and chemodosimeters are also used for environmental sensing, such as detecting specific anions in water. This implies that N-cyclobutyl-3-fluoroaniline, through appropriate derivatization, could be developed into sensors for environmental or biological analytes (R. Martínez‐Máñez & F. Sancenón, 2006).

Photostability and Fluorescence Enhancement

The study of cyanine dyes' photostability and their fluorescence properties underlines the importance of structural modifications for enhancing dye performance in imaging applications. This suggests that introducing specific functional groups, such as the cyclobutyl and fluoroaniline moieties found in N-cyclobutyl-3-fluoroaniline, could modulate the optical properties of cyanine-based fluorophores for better imaging techniques (Colin Echeverría Aitken et al., 2008).

Safety and Hazards

properties

IUPAC Name |

N-cyclobutyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUHREDXJWKVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-3-fluoroaniline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2814625.png)

![5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B2814630.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814631.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2814632.png)

![Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2814636.png)

![Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B2814640.png)

![(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2814642.png)

![methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2814643.png)

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone](/img/structure/B2814644.png)